molecular formula C14H26O B579846 Tetradec-10-enal CAS No. 144525-16-6

Tetradec-10-enal

Cat. No.: B579846
CAS No.: 144525-16-6
M. Wt: 210.361
InChI Key: BSJLVCZFMFSRDY-UHFFFAOYSA-N
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Description

Tetradec-10-enal is a long-chain aldehyde with the chemical formula C14H26O. It is commonly found in various plant species, including fruits, vegetables, and herbs. This compound is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-10-enal can be synthesized through multiple methods. One common approach involves the oxidation of fatty alcohols or the reduction of fatty acids. For instance, the oxidation of tetradecanol using oxidizing agents like pyridinium chlorochromate can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process typically involves the use of catalysts such as palladium on carbon under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Tetradec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to tetradecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.

Major Products:

    Oxidation: Tetradecanoic acid

    Reduction: Tetradecanol

    Substitution: Secondary alcohols

Scientific Research Applications

Tetradec-10-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: this compound is studied for its role in plant defense mechanisms and as a signaling molecule.

    Medicine: Research has shown potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of tetradec-10-enal involves its interaction with cellular membranes. It is known to disrupt membrane integrity, leading to increased permeability and potential cell lysis. This disruption is primarily due to its long hydrophobic chain, which integrates into the lipid bilayer, causing destabilization .

Comparison with Similar Compounds

  • Tetradec-2-enal
  • Tetradec-11-enal
  • Tetradec-11-en-1-ol

Comparison: Tetradec-10-enal is unique due to its specific position of the double bond at the 10th carbon. This structural feature imparts distinct chemical and biological properties compared to its analogues. For instance, tetradec-2-enal and tetradec-11-enal have different positions of the double bond, which can affect their reactivity and interaction with biological systems .

Biological Activity

Tetradec-10-enal, a long-chain aldehyde with the chemical formula C14H26O, has garnered attention for its diverse biological activities. This compound is primarily recognized for its roles in plant defense mechanisms, potential therapeutic applications, and its impact on cellular processes. This article will delve into its biological activity, supported by data tables, research findings, and case studies.

This compound is characterized by a double bond located at the 10th carbon of the tetradecene chain. This unique structure influences its reactivity and interaction with biological systems. The compound can undergo various chemical reactions such as oxidation to tetradecanoic acid and reduction to tetradecanol, which are relevant for its biological activity.

The mechanism of action of this compound involves its integration into cellular membranes, leading to increased permeability and potential cell lysis. This disruption is attributed to its hydrophobic nature, which allows it to embed within lipid bilayers, destabilizing them.

Antimicrobial Properties

This compound has demonstrated antimicrobial properties in various studies. Notably, it has been shown to inhibit the growth of several bacterial strains. An investigation into its effectiveness revealed that at concentrations ranging from 0.5 to 5 mM, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In a study assessing various essential oils and their components, this compound was found to reduce pro-inflammatory cytokines in cultured human cells. This suggests its potential utility in treating inflammatory diseases .

Antioxidant Activity

The compound also exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. A study evaluated the antioxidant capacity of several compounds, including this compound, using assays such as DPPH and ABTS radical scavenging tests. This compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in preventing oxidative damage .

Study on Plant Defense Mechanisms

A significant case study focused on the role of this compound in plant defense mechanisms. Researchers found that this compound is produced by certain plants in response to herbivory. The release of this compound acts as a signaling molecule that attracts natural predators of herbivores, thereby enhancing the plant's defense strategy.

Evaluation of Genotoxic Potential

A comprehensive evaluation was conducted to assess the genotoxic potential of flavoring agents including this compound. The study utilized various assays such as sister chromatid exchange and DNA repair tests in different cell lines. Results indicated that this compound did not exhibit significant genotoxic effects at tested concentrations (up to 200 μM), suggesting its safety for use in food applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure FeatureAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
Tetradec-2-enalDouble bond at C2ModerateLowModerate
Tetradec-11-enalDouble bond at C11LowModerateHigh
This compoundDouble bond at C10HighHighHigh

This table illustrates that this compound exhibits superior antimicrobial and anti-inflammatory activities compared to its analogs, likely due to its specific structural configuration.

Properties

IUPAC Name

tetradec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJLVCZFMFSRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772031
Record name Tetradec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144525-16-6
Record name Tetradec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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